Cas no 54015-49-5 (6-Ethoxypyrazin-2-amine)

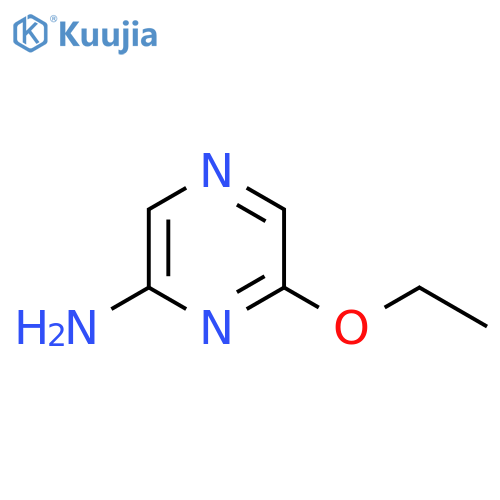

6-Ethoxypyrazin-2-amine structure

商品名:6-Ethoxypyrazin-2-amine

6-Ethoxypyrazin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-ethoxypyrazin-2-amine

- 2-Pyrazinamine, 6-ethoxy-

- Z2412196567

- 6-Ethoxypyrazin-2-amine

-

- MDL: MFCD18458533

- インチ: 1S/C6H9N3O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,9)

- InChIKey: TZSLKMXBFQUHIZ-UHFFFAOYSA-N

- ほほえんだ: O(C1C=NC=C(N)N=1)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 99

- トポロジー分子極性表面積: 61

- 疎水性パラメータ計算基準値(XlogP): 0.9

6-Ethoxypyrazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-260421-0.05g |

6-ethoxypyrazin-2-amine |

54015-49-5 | 95% | 0.05g |

$101.0 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19258-5G |

6-ethoxypyrazin-2-amine |

54015-49-5 | 95% | 5g |

¥ 7,616.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554471-1g |

6-Ethoxypyrazin-2-amine |

54015-49-5 | 98% | 1g |

¥4245.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554471-10g |

6-Ethoxypyrazin-2-amine |

54015-49-5 | 98% | 10g |

¥18832.00 | 2024-05-09 | |

| Enamine | EN300-260421-0.25g |

6-ethoxypyrazin-2-amine |

54015-49-5 | 95% | 0.25g |

$216.0 | 2024-06-18 | |

| Enamine | EN300-260421-5.0g |

6-ethoxypyrazin-2-amine |

54015-49-5 | 95% | 5.0g |

$1530.0 | 2024-06-18 | |

| Enamine | EN300-260421-2.5g |

6-ethoxypyrazin-2-amine |

54015-49-5 | 95% | 2.5g |

$1034.0 | 2024-06-18 | |

| Enamine | EN300-260421-10.0g |

6-ethoxypyrazin-2-amine |

54015-49-5 | 95% | 10.0g |

$2269.0 | 2024-06-18 | |

| 1PlusChem | 1P01C501-250mg |

6-ethoxypyrazin-2-amine |

54015-49-5 | 95% | 250mg |

$320.00 | 2024-04-30 | |

| A2B Chem LLC | AW45169-2.5g |

6-ethoxypyrazin-2-amine |

54015-49-5 | 95% | 2.5g |

$1124.00 | 2023-12-30 |

6-Ethoxypyrazin-2-amine 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

54015-49-5 (6-Ethoxypyrazin-2-amine) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54015-49-5)6-Ethoxypyrazin-2-amine

清らかである:99%

はかる:10g

価格 ($):2340.0